5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine
Description
5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 5 and a 2-methoxyethyl group at position 1. This structure combines electronic effects from the chloro substituent with the steric and solubility-modifying properties of the methoxyethyl moiety.
Properties
IUPAC Name |
5-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-14-5-4-13-3-2-8-6-10(11)12-7-9(8)13/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFYUTBPFJMJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=CC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-c]pyridine with 2-methoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Positional Isomers and Nitrogen Relocation
7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3):
- The chlorine atom is at position 7 instead of 5.
- Exhibits distinct biological behavior; for example, analogues like T2 (7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives) induce autophagy at low concentrations and apoptosis at high doses in cancer cells .
- The altered chlorine position modifies electronic interactions and binding affinities compared to the 5-chloro isomer.
Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine :
- Relocating the nitrogen atom from position 7 (pyrrolo[2,3-b]pyridine) to position 6 (pyrrolo[2,3-c]pyridine) reduces kinase inhibitory activity. For example, compounds with the pyrrolo[2,3-c]pyridine scaffold show diminished LATS kinase inhibition compared to their pyrrolo[2,3-b]pyridine counterparts .
Substituent Variations at Position 1
- In contrast, the 2-methoxyethyl group in the target compound improves aqueous solubility due to its polar ether linkage while maintaining moderate lipophilicity.
1-Methyl and Unsubstituted Derivatives :
- 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 307951-53-7) lacks the methoxyethyl group, resulting in lower solubility and altered pharmacokinetics .
- Unsubstituted pyrrolo-pyridines (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine) are often intermediates in synthesis but lack the drug-like properties conferred by the methoxyethyl substituent .
Halogen Substituent Variations
- Iodo-substituted compounds (e.g., 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine) are valuable in radioimaging but face stability challenges .
Functional Group Modifications
- Carboxylic Acid Derivatives :
- Ester Derivatives :
Key Research Findings
- Kinase Inhibition : Pyrrolo[2,3-c]pyridine derivatives with 5-chloro and flexible substituents (e.g., methoxyethyl) show promise in targeting FGFR1, where the chloro group engages in halogen bonding and the methoxyethyl improves solubility .
- Cytotoxic Effects : Analogues like T2 (7-chloro-pyrrolo[2,3-c]pyridine) highlight the importance of substitution patterns in determining apoptotic vs. autophagic pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine?
The synthesis of this compound can be adapted from established protocols for chloro-substituted pyrrolopyridines. A plausible route involves:
- Step 1 : Alkylation of the pyrrole nitrogen using 2-methoxyethyl chloride or bromide under basic conditions (e.g., NaH/THF at 0°C to room temperature) to introduce the 2-methoxyethyl group .
- Step 2 : Chlorination at the 5-position using reagents like NCS (N-chlorosuccinimide) or POCl3, depending on the reactivity of the intermediate.
- Step 3 : Purification via column chromatography or crystallization, as described for structurally similar compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine .
Key Consideration : Monitor reaction progress using TLC or LC-MS to avoid over-chlorination.
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use , , and -NMR (if applicable) to confirm substitution patterns and regiochemistry. For example, the methoxyethyl group’s protons should appear as a triplet (~3.5 ppm) and quartet (~4.5 ppm) in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the calculated mass (e.g., CHClNO).
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOAc/hexane), this provides unambiguous structural confirmation, as demonstrated for 4-chloro-pyrrolo[2,3-d]pyrimidine .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
- DFT Calculations : Use Gaussian or similar software to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack. For example, the chloro-substituted position may exhibit electron-deficient character .
- Molecular Docking : If targeting biological applications, dock the compound against proteins (e.g., kinases) to assess binding affinity and guide SAR studies .
Validation : Compare computational results with experimental reactivity data (e.g., regioselectivity in cross-coupling reactions).
Advanced: How to address contradictions in reported spectroscopic data for pyrrolo[2,3-c]pyridine derivatives?
- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent effects or tautomerism. For example, the pyrrole NH proton’s exchange rate can influence splitting patterns .
- Resolution : Conduct variable-temperature NMR to identify dynamic processes. Cross-reference with crystallographic data (e.g., bond lengths in X-ray structures) to validate assignments .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrrolo[2,3-c]pyridine core?
- Directed Metalation : Use directing groups (e.g., sulfonyl or boronic esters) to control C-H activation sites. For example, sulfonyl-protected pyrrolopyridines enable selective halogenation at the 5-position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids requires Pd catalysis (e.g., Pd(PPh)) and optimized conditions (e.g., dioxane/HO at 105°C) .
Note : Steric effects from the 2-methoxyethyl group may influence reactivity; screen bases (KCO, CsCO) to improve yields.
Advanced: How to design SAR studies for derivatives of this compound in medicinal chemistry?
- Variable Substituents : Synthesize analogs with modified substituents (e.g., replacing chloro with bromo, methoxyethyl with ethyl) and compare bioactivity .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and solubility (shake-flask method) to identify lead candidates.
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity, as shown for 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine derivatives .
Advanced: What precautions are essential when handling this compound in air/moisture-sensitive reactions?
- Storage : Store under inert gas (Ar/N) at –20°C to prevent decomposition of the chloro substituent.
- Reaction Setup : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions).
- Safety : Refer to SDS data for similar compounds (e.g., 5-chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one) to assess toxicity risks .
Advanced: How to resolve low yields in the final step of multi-step syntheses?
- Troubleshooting :
- Intermediate Stability : Check for degradation via LC-MS; stabilize intermediates with protecting groups.
- Purification : Switch from silica gel chromatography to preparative HPLC if polar byproducts co-elute.
- Scale-Up : Optimize stoichiometry (e.g., excess alkylating agent) and reaction time, as seen in the synthesis of 1-methyl-pyrrolo[2,3-b]pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
